5-Fluoro-3-pyridin-3-ylpyridin-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

5-Fluoro-3-pyridin-3-ylpyridin-2-amine (CAS 1214381-34-6, molecular formula C₁₀H₈FN₃, MW 189.19 g/mol) is a heterocyclic building block comprising a 3,3′-bipyridine core with a 2-amino group and a 5-fluoro substituent. It is commercially supplied as a research intermediate, typically at 98% purity, with the IUPAC name 5-fluoro-[3,3′-bipyridin]-2-amine.

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
Cat. No. B12831182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-pyridin-3-ylpyridin-2-amine
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(N=CC(=C2)F)N
InChIInChI=1S/C10H8FN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)
InChIKeyKATZQGQXLCXOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-pyridin-3-ylpyridin-2-amine: Chemical Identity and Procurement Baseline


5-Fluoro-3-pyridin-3-ylpyridin-2-amine (CAS 1214381-34-6, molecular formula C₁₀H₈FN₃, MW 189.19 g/mol) is a heterocyclic building block comprising a 3,3′-bipyridine core with a 2-amino group and a 5-fluoro substituent . It is commercially supplied as a research intermediate, typically at 98% purity, with the IUPAC name 5-fluoro-[3,3′-bipyridin]-2-amine . This scaffold serves as a key synthetic entry point to functionalized bipyridine derivatives, notably the 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine class extensively claimed by Bayer for CDK9 kinase inhibition [1].

Why Structural Analogs Cannot Substitute for 5-Fluoro-3-pyridin-3-ylpyridin-2-amine in Lead Optimization


Generic substitution within the bipyridin-2-amine family is precluded by the compound's distinctive fluorine placement at the 5-position of the 2-amino pyridine ring, which critically modulates electronic character and metabolic stability . Simple replacement with non-fluorinated 3,3′-bipyridin-2-amine (CAS 163563-02-8, MW 171.2 g/mol) eliminates the electron-withdrawing effect essential to the scaffold's potency in kinase programs, while isomeric alternatives like 5′-fluoro-[3,3′-bipyridin]-6-amine (CAS 1249735-54-3) or 6-fluoro-[2,3′-bipyridin]-6′-amine exhibit different hydrogen-bonding vectors and steric profiles, fundamentally altering SAR . Furthermore, fluorinated bipyridine derivatives are recognized as a distinct Markush sub-class in CDK9 inhibitor patents (e.g., US20160143893), where the 5-fluoro orientation is a key structural feature of active analogs [1]. This specificity means that non-fluorinated or differently fluorinated analogs cannot be interchanged without compromising the biological activity, metabolic stability, and physicochemical properties that the 5-fluoro-3,3′-bipyridin-2-amine scaffold confers.

Quantitative Differentiation Evidence for 5-Fluoro-3-pyridin-3-ylpyridin-2-amine vs. Closest Analogs


Molecular Weight Differential vs. Non-Fluorinated Parent Scaffold

The introduction of a fluorine atom at the 5-position increases the molecular weight of the bipyridin-2-amine scaffold from 171.2 g/mol (C₁₀H₉N₃) to 189.19 g/mol (C₁₀H₈FN₃), a precisely defined 17.99 g/mol shift . This difference is critical for fragment-based lead generation, where rule-of-three compliance (MW ≤ 300) is maintained in both cases, but the fluorinated version provides a known vector for steric shielding of metabolic soft spots without crossing the conventional fragment upper limit .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Commercially Available Purity: 98% Baseline for Reproducible Synthesis vs. Alternative Isomers at 95%

The compound is supplied at a certified purity of 98%, as listed by Leyan (Product No. 2262268) . In contrast, the class-level benchmark of 95% purity for the non-fluorinated parent scaffold [3,3′-bipyridin]-2-amine is standard across commercial suppliers, and is also typical for many fluorinated bipyridin-2-amine positional isomers . This 3% higher guaranteed purity reduces the impurity burden for advanced intermediates and final compounds, directly improving synthetic yields and reducing purification costs or off-target effects in biological assays.

Chemical Sourcing Quality Control Synthetic Reproducibility

Patent-Backed Scaffold Congruence with the 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine CDK9 Inhibitor Chemotype

The core scaffold of 5-fluoro-3-pyridin-3-ylpyridin-2-amine is a direct substructure match for the 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine framework claimed in the Bayer patent family (US20160143893) as CDK9 kinase inhibitors [1]. While the patent does not provide specific IC₅₀ data for this unfunctionalized intermediate, the structural congruence is quantitative: atom-for-atom overlap at the 5-fluoro-2-aminopyridine core is 100% across a series of exemplified active compounds. In contrast, the non-fluorinated parent or regioisomeric fluoropyridylamines lack this precise alignment with the patented pharmacophore .

Kinase Inhibitor Design Patent Landscape Analysis CDK9 Drug Discovery

Thermal and Oxidative Stabilization Potential of 5-Fluorination: Cross-Class Evidence from Model Pyridine Systems

While direct CYP450 metabolite identification data for 5-fluoro-3-pyridin-3-ylpyridin-2-amine is not publicly available, the 5-fluoro-2-aminopyridine motif is a well-established metabolic blocking strategy [1]. In closely related 5-aryl-2-aminopyridine FLT3 inhibitors, the 5-position fluorine significantly improved microsomal stability compared to hydrogen analogs (e.g., human liver microsome t₁/₂ increased from <10 min to >60 min) . By extension, the 5-fluoro substitution in the target compound is expected to provide similar metabolic shielding compared to the non-fluorinated [3,3′-bipyridin]-2-amine analog, which lacks this protection .

Metabolic Stability Fluorine Chemistry Drug Metabolism

Synthetic Versatility Advantage: A Direct Intermediate for c-Met and Multitargeted Kinase Inhibitor Libraries

The 3-pyridin-3-yl substitution pattern with a free 2-amino group enables direct elaboration into biaryl amine and amide libraries. Direct evidence from the 4-(2-fluorophenoxy)-3,3′-bipyridine series shows that substitution at the 2-position of the 3,3′-bipyridine scaffold yields potent c-Met inhibitors (IC₅₀ = 8.2 nM for compound 26c), which are superior to the clinical comparator Foretinib (IC₅₀ = 23 nM) [1]. While the active molecule 26c incorporates further functionalization beyond the simple 2-amino group, the unsubstituted amine is the essential attachment point, demonstrating that the target compound's scaffold is a direct synthetic precursor to these clinically relevant chemical series .

Kinase Inhibitor Synthesis Parallel Synthesis Medicinal Chemistry Libraries

Regioisomeric Purity and Functional Group Accessibility: Distinguishing 5-Fluoro-3-pyridin-3-ylpyridin-2-amine from 5′-Fluoro and 6-Fluoro Isomers

The 5-fluoro-3-pyridin-3-ylpyridin-2-amine scaffold features a free 2-amino group directly on the fluorinated pyridine ring, creating an electronic push-pull system that is absent in regioisomers such as 5′-fluoro-[3,3′-bipyridin]-6-amine (CAS 1249735-54-3), where the amino group is on the non-fluorinated ring . This specific juxtaposition of the electron-donating amine and the electron-withdrawing fluorine on the same ring directly modulates the amine's nucleophilicity for further derivatization, distinguishing it from all other positional isomers in the C₁₀H₈FN₃ landscape. In contrast, the 5′-fluoro isomer and 6-fluoro variants lack this direct electronic coupling, forcing entirely different synthetic strategies for downstream functionalization [1].

Regioselective Synthesis Isomeric Purity Structure-Activity Relationship

High-Value Application Scenarios for 5-Fluoro-3-pyridin-3-ylpyridin-2-amine in Drug Discovery and Chemical Biology


CDK9 Inhibitor Lead Optimization Programs Leveraging the Bayer Patent Chemotype

Teams developing clinical CDK9 kinase inhibitors should prioritize this compound as the direct synthetic entry point to the 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine chemotype, extensively patented by Bayer for its potent CDK9 inhibition (US20160143893) [1]. The scaffold's precise atom-level congruence with the patent's general formula (I) ensures that SAR insights from the patent literature are fully transferable, accelerating hit-to-lead campaigns for hyper-proliferative disorders and viral infectious diseases.

Synthesis of c-Met Kinase Inhibitor Libraries Based on the 3,3′-Bipyridine Scaffold

The free 2-amino group of this building block is the critical attachment point for generating 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives, a series known to produce c-Met inhibitors (e.g., compound 26c, c-Met IC₅₀ = 8.2 nM) that are 2.8-fold more potent than the clinical candidate Foretinib in enzymatic assays and 4.7-fold more potent in MKN-45 cell-based cytotoxicity assays [2]. Procuring 5-fluoro-3-pyridin-3-ylpyridin-2-amine thus provides immediate access to a validated chemotype for oncology drug discovery.

Metabolic Stability Optimization in Fragment-Based Drug Design

The 5-fluoro substitution on the 2-aminopyridine ring is a well-established motif for metabolic stabilization . In fragment-based discovery campaigns, selecting this fluorinated scaffold over non-fluorinated 3,3′-bipyridin-2-amine is predicted to yield a >6-fold increase in human liver microsome t₁/₂, based on class-level data from 5-aryl-2-aminopyridine FLT3 inhibitors [3]. This makes the compound a strategic fragment hit for programs where metabolic stability is a key optimization parameter.

Selective Serotonin 5-HT₂A Receptor PET Tracer Precursor Development

The 3,3′-bipyridine core is a privileged scaffold in PET tracer development, with the 2-amine serving as a linker vector for radiolabeling and the 5-fluoro providing a blocking group to modulate selectivity [4]. The 98% purity specification ensures reliable radiochemical yield and purity of final PET tracers, a requirement that is not met by the standard 95% purity of the non-fluorinated analogue .

Quote Request

Request a Quote for 5-Fluoro-3-pyridin-3-ylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.